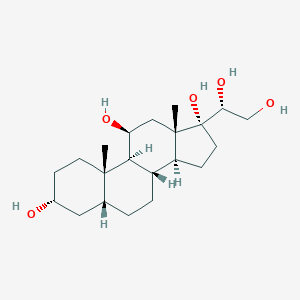

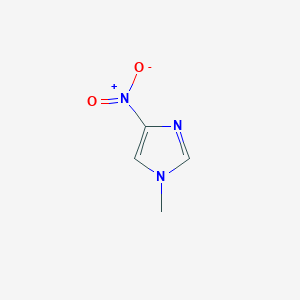

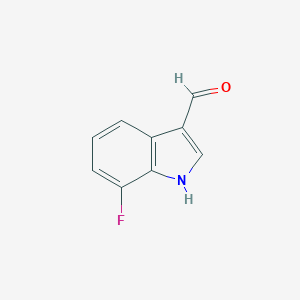

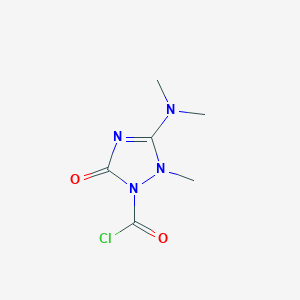

![molecular formula C17H28N4O2 B145600 tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate CAS No. 136818-14-9](/img/structure/B145600.png)

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate is a chemical compound that belongs to the family of piperazine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Applications in Asymmetric Synthesis

tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate, and related compounds, are significant in the field of asymmetric synthesis. A prominent application involves the use of tert-butanesulfinamide, a chiral sulfinamide, recognized as a gold standard for the stereoselective synthesis of amines and their derivatives. This compound is extensively utilized in asymmetric N-heterocycle synthesis through sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused variants, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Involvement in Synthesis of Therapeutic Agents

The chemical structure of this compound indicates its potential role in the synthesis of therapeutic agents. For instance, it is closely related to compounds used in the synthesis of Vandetanib, a therapeutic agent, where the structural modifications and synthetic routes are analyzed for suitability in industrial production (Mi, 2015).

Contribution to CNS Drug Synthesis

This compound is also associated with the synthesis of central nervous system (CNS) acting drugs. Heterocyclic compounds containing elements like nitrogen, sulfur, and oxygen are pivotal in forming structures like pyridine, which is a core component in drugs affecting the CNS. The chemical groups in these compounds range widely, from pyrylium to benzimidazole, indicating their versatile applications in synthesizing CNS drugs (Saganuwan, 2017).

Role in Dipeptidyl Peptidase IV Inhibitors

Furthermore, compounds structurally related to this compound are found in dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in treating type 2 diabetes mellitus, as DPP IV is a validated target for this condition. The inhibitors are structured around chemical groups including piperidines and piperazines, showcasing the relevance of such structures in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).

Implications in Pharmacophoric Studies

Arylcycloalkylamines, including phenyl piperidines and piperazines, are central pharmacophoric groups in many antipsychotic agents. These structures, including this compound, contribute significantly to the potency and selectivity of binding affinity at D2-like receptors, indicating their role in pharmacophoric studies and drug design (Sikazwe et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-13(2)19-14-7-6-8-18-15(14)20-9-11-21(12-10-20)16(22)23-17(3,4)5/h6-8,13,19H,9-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRYJHUUNFUCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440143 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136818-14-9 | |

| Record name | tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

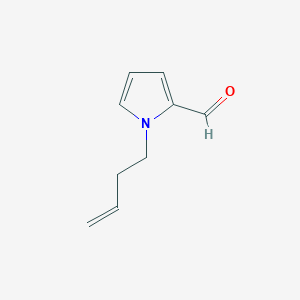

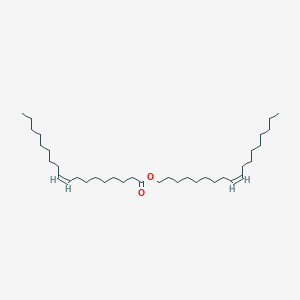

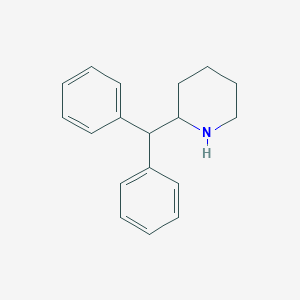

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)